molecular formula C9H13N3S B13331391 2-(Piperidin-3-ylthio)pyrimidine

2-(Piperidin-3-ylthio)pyrimidine

Cat. No.: B13331391
M. Wt: 195.29 g/mol
InChI Key: DKWWVAPCZZYLKN-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylthio)pyrimidine is a chemical compound with the molecular formula C9H13N3S, serving as a versatile piperidine-pyrimidine hybrid scaffold in organic synthesis and drug discovery . This structure, featuring a sulfur bridge, is a key intermediate in the development of novel therapeutic agents. Its derivatives have shown significant promise in pharmacological research, particularly as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Piperidine-substituted heterocycles are investigated for their highly potent activity against wild-type and drug-resistant mutant HIV-1 strains, with some analogs demonstrating improved drug resistance profiles and useful in vivo pharmacokinetic properties . Furthermore, structurally related thiodipyrimidine analogs are explored as inhibitors of Heat Shock Protein 70 (Hsp70), an important emerging cancer target, highlighting the broader applicability of this chemotype in oncology research . Available as the hydrochloride salt (CAS 1420840-45-4) for improved handling, this compound is offered with high purity (≥95%) for research applications . It is supplied for chemical synthesis and biological screening purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

2-piperidin-3-ylsulfanylpyrimidine

InChI

InChI=1S/C9H13N3S/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2

InChI Key

DKWWVAPCZZYLKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

2-(Piperidin-3-ylthio)pyrimidine CAS 1251279-74-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1251279-74-9 Formula: C


H

N

S Molecular Weight: 195.28 g/mol

Executive Summary: The "Privileged" Scaffold

2-(Piperidin-3-ylthio)pyrimidine represents a high-value bifunctional building block in modern medicinal chemistry. It combines a pyrimidine core (a classic kinase hinge-binding motif) with a piperidine ring (a solubilizing, vector-rich aliphatic heterocycle) linked via a flexible thioether bridge.

This specific architecture is not merely a random intermediate; it is a "privileged scaffold" frequently utilized in Fragment-Based Drug Discovery (FBDD). It serves as a critical precursor for inhibitors targeting Janus Kinases (JAK) , Cyclin-Dependent Kinases (CDK) , and VEGFR , where the pyrimidine mimics the adenine ring of ATP, and the piperidine amine offers a handle for reaching into the solvent-exposed regions of the binding pocket.

Physicochemical Profiling

Understanding the baseline properties of CAS 1251279-74-9 is essential for predicting its behavior in synthesis and biological assays.

PropertyValueTechnical Context
Physical State White to off-white solidHygroscopic; requires desiccated storage.
Molecular Weight 195.28 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.91Moderate lipophilicity; good membrane permeability potential.
pKa (Piperidine) ~10.5 (Calculated)Highly basic secondary amine; will be protonated at physiological pH.
pKa (Pyrimidine) ~1.3 (Calculated)Weakly basic; remains uncharged at physiological pH.
Solubility DMSO, Methanol, DCMLow water solubility as a free base; high as HCl salt.
Chirality 3-position (Piperidine)Contains one stereocenter. CAS often refers to the racemate unless specified as (R) or (S).

Synthetic Accessibility & Methodology

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S


Ar). While conceptually simple, the presence of the free amine and the oxidation sensitivity of the thiol require a rigorous protocol to ensure high yield and purity.
Core Protocol: S Ar Displacement

Reaction Logic: The reaction utilizes the high nucleophilicity of the thiolate anion to displace the chloride on the electron-deficient pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-mercaptopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Why: The Boc-protection prevents N-arylation (chemoselectivity). DMF promotes the S

      
      Ar transition state.
      
  • Activation: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ). Stir for 15 minutes under Nitrogen.
    • Why: Base deprotonates the thiol (pKa ~10) to the more nucleophilic thiolate. N

      
       prevents disulfide dimerization.
      
  • Coupling: Add 2-Chloropyrimidine (1.1 eq). Heat to 80°C for 4-6 hours.

    • Monitoring: Reaction is complete when TLC/LCMS shows consumption of the thiol.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer (MgSO

    
    ) and concentrate.
    
  • Deprotection: Treat the intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) at 0°C

    
     RT for 1 hour.
    
  • Isolation: Evaporate volatiles. If free base is required, neutralize with saturated NaHCO

    
     and extract with DCM/IPA (3:1).
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursors: 2-Chloropyrimidine + Boc-3-Mercaptopiperidine Activation Activation: Base (K2CO3) Solvent (DMF) Inert Atm (N2) Start->Activation Dissolve & Degas Reaction S_NAr Coupling: 80°C, 4-6 Hours Activation->Reaction Form Thiolate Deprotection Boc Removal: TFA or HCl/Dioxane Reaction->Deprotection Isolate Intermediate Product Final Product: This compound Deprotection->Product Neutralize & Purify

Figure 1: Optimized synthetic workflow for CAS 1251279-74-9, highlighting the critical activation and deprotection steps.

Medicinal Chemistry Applications

This scaffold is not a passive linker; it is an active pharmacophore. Its utility in drug development is driven by three structural features:

  • The Hinge Binder (Pyrimidine): The pyrimidine nitrogens can accept hydrogen bonds from the backbone NH of the kinase "hinge" region (e.g., Valine or Leucine residues in the ATP pocket).

  • The Geometry Selector (Thioether): Unlike a rigid carbon-carbon bond or a planar amide, the sulfur atom introduces a specific bond angle (~100°) and rotational flexibility, allowing the molecule to adopt non-planar conformations required to fit into specific hydrophobic sub-pockets.

  • The Solvent Vector (Piperidine): The secondary amine is easily functionalized (amides, ureas, sulfonamides) to project solubilizing groups or specific interacting motifs out of the binding pocket.

Visualization: Pharmacophore Logic

Pharmacophore Core This compound Pyrimidine Pyrimidine Ring (Hinge Binder) Core->Pyrimidine Sulfur Thioether Linker (Flexible Geometry) Core->Sulfur Piperidine Piperidine Amine (Solvent Vector) Core->Piperidine Target1 Target: JAK/CDK Kinases (ATP Competition) Pyrimidine->Target1 H-Bond Acceptor Sulfur->Target1 Conformational Fit Piperidine->Target1 Salt Bridge/Solubility Target2 Target: GPCRs (Sigma/5-HT Receptors) Piperidine->Target2 Basic Amine Interaction

Figure 2: Structure-Activity Relationship (SAR) map detailing how the scaffold interacts with biological targets.

Handling, Stability, & Quality Control (QC)

Stability Concerns
  • Oxidation: The thioether (C-S-C) is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to strong oxidants or prolonged air exposure in solution.

  • Hygroscopicity: As a secondary amine, the compound will absorb atmospheric moisture and CO

    
     (forming carbamates).
    
QC Parameters (Self-Validating)

To ensure the integrity of the material before use in biological assays:

  • 1H NMR: Check for the diagnostic downfield shift of the pyrimidine protons (~8.5 ppm) and the integrity of the piperidine multiplet (1.5 - 3.5 ppm).

  • LCMS: Confirm the parent mass [M+H]

    
     = 196.1.
    
    • Red Flag: A peak at [M+16] indicates sulfoxide contamination. A peak at [M-2] (dimer) indicates disulfide formation during synthesis.

Safety Profile (GHS Classifications)
  • H301: Toxic if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Precaution: Handle in a fume hood with nitrile gloves. Avoid dust formation.[1][2][3][4]

References

  • BenchChem. (2025).[5] Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. Retrieved from

  • National Center for Biotechnology Information. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors. PubMed. Retrieved from

  • Royal Society of Chemistry. (2024). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from

  • Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrimidine Derivatives. Retrieved from

Sources

Chemoinformatic and Synthetic Profiling of 2-(Piperidin-3-ylthio)pyrimidine: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Chemoinformatics

2-(Piperidin-3-ylthio)pyrimidine is a bifunctional heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). It functions as a "linked scaffold," connecting a polar, solubilizing aliphatic amine (piperidine) to an electron-deficient aromatic system (pyrimidine) via a flexible thioether bridge.

Core Identifiers
Identifier TypeValue
IUPAC Name 2-(Piperidin-3-ylsulfanyl)pyrimidine
Molecular Formula C

H

N

S
Molecular Weight 195.28 g/mol
Canonical SMILES C1CNCC(C1)Sc2ncccn2
InChI String InChI=1S/C9H13N3S/c1-2-8(6-10-4-1)13-9-11-3-5-12-9/h3,5,8,10H,1-2,4,6H2
Stereochemistry Contains one chiral center at the piperidine C3 position.[1][2] Often supplied as a racemate unless specified as (R) or (S).
Structural Topology (Graphviz)

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the pharmacophoric nodes.

G cluster_0 cluster_1 cluster_2 Piperidine Piperidine Ring (Solubilizing/Basic) Linker Thioether Bridge (Flexible Linker) Piperidine->Linker C3-S Bond Pyrimidine Pyrimidine Ring (Ar-H Acceptor) Linker->Pyrimidine S-C2 Bond

Figure 1: Topological decomposition of this compound showing the aliphatic-aromatic linkage.

Structural Significance in Medicinal Chemistry[3][4][5]

This scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of lead compounds.

Pharmacophore Analysis
  • Pyrimidine Motif (Hinge Binder): The pyrimidine ring is a classic bioisostere for the purine ring of ATP. In kinase inhibitors, the nitrogen atoms (N1/N3) often serve as hydrogen bond acceptors to the kinase hinge region [1].

  • Piperidine Ring (Solvent Vector): The secondary amine (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility. In crystal structures, this ring often projects into the solvent-exposed regions of the protein binding pocket, allowing for the attachment of "tail" groups to tune selectivity.

  • Thioether Linkage: Unlike a rigid carbon-carbon bond or a planar amide, the sulfur atom introduces a "kink" and rotational flexibility (C-S-C angle ~100°), allowing the molecule to adopt induced-fit conformations. However, researchers must monitor this moiety for metabolic oxidation to sulfoxides or sulfones [2].

Synthetic Methodology

The most robust route to synthesize this compound avoids the direct use of unprotected piperidine to prevent polymerization or N-arylation byproducts. The preferred protocol utilizes Nucleophilic Aromatic Substitution (S_NAr) .

Reaction Scheme
  • Starting Materials: 2-Chloropyrimidine (Electrophile) and tert-butyl 3-mercaptopiperidine-1-carboxylate (Nucleophile).

  • Conditions: Basic conditions (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO).

  • Deprotection: Acidic cleavage of the Boc group.

Synthesis Start1 2-Chloropyrimidine Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Start1->Step1 Start2 N-Boc-3-mercaptopiperidine Start2->Step1 Inter Intermediate: N-Boc-2-(piperidin-3-ylthio)pyrimidine Step1->Inter Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Target: This compound Step2->Final

Figure 2: Step-wise synthetic workflow for the production of the target scaffold.

Detailed Protocol

Step 1: Thioether Formation

  • Rationale: The 2-position of pyrimidine is highly electron-deficient due to the inductive effect of the two adjacent nitrogens, making it an excellent electrophile for S_NAr [3].

  • Procedure: Dissolve tert-butyl 3-mercaptopiperidine-1-carboxylate (1.0 equiv) in dry DMF. Add K₂CO₃ (2.0 equiv) and stir for 15 minutes to generate the thiolate anion. Add 2-chloropyrimidine (1.1 equiv) and heat to 80°C for 4-6 hours.

  • Workup: Dilute with water and extract with EtOAc. The organic layer is washed with brine to remove DMF, dried over Na₂SO₄, and concentrated.

Step 2: Boc-Deprotection

  • Rationale: Standard acidolysis removes the carbamate protecting group.

  • Procedure: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Volatiles are removed under vacuum. The residue is basified (pH > 10) using saturated NaHCO₃ or 1M NaOH and extracted into DCM/Isopropanol (3:1) to recover the free amine.

Physicochemical Profiling

The following data points are critical for assessing the "drug-likeness" of this fragment.

PropertyValue (Predicted)Implication
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability potential.
TPSA ~38 ŲLow polar surface area suggests good blood-brain barrier (BBB) penetration potential if not further substituted with polar groups.
pKa (Piperidine) ~10.5Highly basic; exists as a cation at physiological pH (7.4).
pKa (Pyrimidine) ~1.0Very weakly basic; will remain unprotonated at physiological pH.
H-Bond Donors 1 (NH)Available for interaction or further derivatization.
H-Bond Acceptors 3 (2x N, 1x S)Key for binding site interactions.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

1H NMR Interpretation (DMSO-d6)
  • Pyrimidine Protons: Look for a doublet (~8.5 ppm, 2H) and a triplet (~7.0 ppm, 1H). This "A2B" system confirms the 2-substitution pattern.

  • Piperidine Methine (CH-S): A multiplet around 3.8 - 4.0 ppm indicating the proton at the chiral center adjacent to the sulfur.

  • Amine Proton (NH): A broad singlet (variable shift depending on concentration/salt form) typically around 2.0 - 3.0 ppm (if free base) or >8.0 ppm (if HCl salt).

LC-MS Validation
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass: [M+H]+ = 196.09.

  • Isotope Pattern: Sulfur contains ~4% ³⁴S. A small M+2 peak at ~198 should be visible, confirming the presence of the sulfur atom.

References

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines and Piperidines at Different Temperatures. Journal of Chemical & Engineering Data.[3] Retrieved from [Link]

Sources

difference between 2-(Piperidin-3-ylthio)pyrimidine and ether analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Bioisosteric Scaffolds in Drug Design

Executive Summary

This technical guide analyzes the bioisosteric replacement of an ether linkage (-O-) with a thioether linkage (-S-) within the context of 2-(piperidin-3-yl)pyrimidine scaffolds. This structural modification is a critical tactic in medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and receptor binding kinetics (residence time).

While the ether and thioether analogs share topological similarities, they exhibit distinct physicochemical profiles that drastically alter synthetic routes and pharmacological fates. This guide provides actionable protocols and mechanistic insights for researchers navigating this specific scaffold transition.

Part 1: Structural & Physicochemical Divergence[1]

The substitution of oxygen with sulfur is not merely a change in mass; it fundamentally alters the electronic and geometric presentation of the pharmacophore.

Geometric and Electronic Parameters

The sulfur atom is significantly larger and more polarizable than oxygen (van der Waals radius: 1.80 Å vs. 1.52 Å). This results in a "Chalcogen Effect" where the bond angle and length shift the vector of the piperidine ring relative to the pyrimidine core.

ParameterEther Analog (-O-)Thioether Analog (-S-)Impact on Drug Design
Bond Length (C-X) ~1.43 Å~1.82 ÅThioether extends the piperidine ring ~0.4 Å further from the pyrimidine, potentially avoiding steric clashes in tight pockets.
Bond Angle (C-X-C) ~110° - 115°~98° - 104°Sulfur creates a more acute "kink," altering the exit vector of the piperidine nitrogen.
H-Bonding Strong AcceptorWeak AcceptorEther acts as a key anchor point; Thioether usually loses this interaction but gains lipophilic contacts.
Lipophilicity (

LogP)
Baseline+0.5 to +1.0Thioethers increase permeability but decrease aqueous solubility.
Lone Pair Character "Hard" (localized)"Soft" (diffuse)Affects metabolic susceptibility (see Part 3).
Conformational Consequences

In the 2-(piperidin-3-yl)pyrimidine system, the C-S bond length combined with the narrower C-S-C angle effectively "pushes" the piperidine ring outward while tilting it. If the ether oxygen was participating in a critical water-mediated bridge in the active site, the thioether will likely disrupt this. Conversely, if the ether oxygen faced a hydrophobic wall, the thioether's lipophilicity will enhance binding affinity (


).

Part 2: Synthetic Methodologies

The synthesis of these analogs relies on Nucleophilic Aromatic Substitution (


) on the electron-deficient 2-chloropyrimidine. However, the nucleophilicity difference between alcohols and thiols dictates divergent reaction conditions.
Critical Control Point: Regioselectivity

Warning: 3-substituted piperidines possess a secondary amine.

  • Risk: The amine is a competent nucleophile. Reacting unprotected 3-hydroxypiperidine with 2-chloropyrimidine often yields the N-linked byproduct (guanidine-like linkage) rather than the desired ether/thioether.

  • Solution: You must use N-protected intermediates (e.g., N-Boc-3-hydroxypiperidine or N-Boc-3-mercaptopiperidine).

Synthetic Workflow Diagram

The following diagram contrasts the conditions required for the Ether vs. Thioether synthesis.

Synthesis_Pathway Start 2-Chloropyrimidine Ether_Base Strong Base Required (NaH or KOtBu) Solvent: THF/DMF Start->Ether_Base + Reagent Thio_Base Mild Base Sufficient (K2CO3 or Cs2CO3) Solvent: MeCN/DMF Start->Thio_Base + Reagent Ether_Reagent N-Boc-3-Hydroxypiperidine Ether_Reagent->Ether_Base Ether_Product Ether Intermediate (O-linked) Ether_Base->Ether_Product Heat (60-80°C) Deprotect Acidic Deprotection (TFA/DCM or HCl/Dioxane) Ether_Product->Deprotect Thio_Reagent N-Boc-3-Mercaptopiperidine Thio_Reagent->Thio_Base Thio_Product Thioether Intermediate (S-linked) Thio_Base->Thio_Product RT to 50°C Thio_Product->Deprotect Final_Ether Final Ether Analog Deprotect->Final_Ether Final_Thio Final Thioether Analog Deprotect->Final_Thio

Caption: Divergent synthetic requirements for Oxygen vs. Sulfur nucleophiles in SNAr reactions.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Thioether Analog

Target: 2-(piperidin-3-ylthio)pyrimidine (via N-Boc intermediate).

Rationale: Thiols are "soft" nucleophiles and highly reactive toward the "soft" electrophilic carbon of the pyrimidine (C-2). Strong bases like NaH are unnecessary and may cause racemization of the chiral center at C-3 of the piperidine.

  • Preparation: Dissolve tert-butyl 3-mercaptopiperidine-1-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
    
  • Coupling: Add 2-chloropyrimidine (1.1 equiv).

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS for the disappearance of the thiol (check for disulfide dimer byproduct).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Deprotection: Resuspend crude in DCM. Add Trifluoroacetic Acid (TFA) (1:4 v/v). Stir 1 hr. Evaporate to yield the TFA salt.

Protocol B: Synthesis of the Ether Analog

Target: 2-(piperidin-3-yloxy)pyrimidine.

Rationale: Alcohols are "harder," less reactive nucleophiles. To displace the chloride on the pyrimidine, the alkoxide must be generated first using a strong base.

  • Alkoxide Formation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Dropwise add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv) dissolved in THF. Stir at 0°C for 30 mins until gas evolution ceases.

  • Coupling: Add 2-chloropyrimidine (1.1 equiv).

  • Reaction: Heat to reflux (66°C) for 12–18 hours. The reaction is sluggish compared to the thiol.[1]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Workup & Deprotection: Extract with EtOAc. Purify via flash chromatography (Ether synthesis often yields more impurities). Deprotect using HCl/Dioxane to avoid ester hydrolysis if other sensitive groups are present.

Part 4: Pharmacological & Metabolic Implications[1]

Metabolic Switching (Soft Spots)

The most significant biological difference is the metabolic fate.

  • Ether: Generally stable to oxidation but susceptible to O-dealkylation (CYP450 mediated), breaking the scaffold into the pyrimidinol and the piperidine.

  • Thioether: Highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450. This yields Sulfoxides (chiral, mixture of diastereomers) and Sulfones.

Design Insight: If the thioether shows high clearance, the sulfone metabolite is often active. However, the sulfone is strongly electron-withdrawing, which deactivates the pyrimidine ring and alters the pKa of the piperidine nitrogen.

Metabolic Pathway Visualization

Metabolism Ether Ether Analog (Lipophilic, Stable) CYP CYP450 (O-Dealkylation) Ether->CYP Thio Thioether Analog (Lipophilic, Soft Spot) FMO FMO / CYP (S-Oxidation) Thio->FMO Split Cleavage Products (Inactive) CYP->Split Major Path Sulfoxide Sulfoxide (S=O) (Chiral, Polar) FMO->Sulfoxide Rapid Sulfone Sulfone (O=S=O) (Polar, Electron Withdrawing) Sulfoxide->Sulfone Slow

Caption: Divergent metabolic liabilities: O-dealkylation vs. sequential S-oxidation.

Self-Validating Stability Assay

To verify the metabolic difference in your specific lead series:

  • Incubation: Incubate 1 µM of Ether and Thioether analogs separately with Human Liver Microsomes (HLM) + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

    • Expectation (Thio): Appearance of M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

    • Expectation (Ether): Disappearance of parent mass; appearance of cleavage fragments.

References

  • Bioisosteres in Medicinal Chemistry. Open MedScience. (General principles of atom replacement). Link

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr. ResearchGate. (Reactivity of 2-chloropyrimidine). Link

  • Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. (Nucleophilicity of thiols vs alcohols). Link

  • Thioether Oxidation Chemistry in Reactive Oxygen Species. ACS Organic Letters. (Kinetics of S-oxidation).[2] Link

  • Synthesis of Pyrimidine Derivatives. Benha University. (General pyrimidine synthesis strategies). Link

Sources

Methodological & Application

Application Note: Protocol for N-Boc Protection of 2-(Piperidin-3-ylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In the synthesis of complex kinase inhibitors and GPCR ligands, the 2-(Piperidin-3-ylthio)pyrimidine scaffold represents a critical intermediate. The secondary amine of the piperidine ring is a potent nucleophile that must be masked to prevent chemoselectivity issues during subsequent transformations (e.g., Suzuki couplings,


 reactions, or oxidations).

This Application Note details a robust, scalable protocol for the N-tert-butoxycarbonyl (Boc) protection of this compound. Unlike standard aliphatic amines, this substrate contains a thioether linkage and a pyrimidine ring . While the thioether is generally stable, the electron-deficient pyrimidine can alter the solubility profile and pKa of the molecule. This protocol utilizes a Dichloromethane (DCM) / Triethylamine (


)  system to ensure complete solubility, rapid kinetics, and high yield, while avoiding conditions that could oxidize the sulfur or degrade the pyrimidine.
Key Advantages of this Protocol:
  • Chemo-selectivity: Targets the piperidine nitrogen exclusively, leaving the pyrimidine nitrogens and thioether intact.

  • Mild Conditions: Operates at ambient temperature, preventing thermal degradation of the sulfide linkage.

  • Self-Validating: Includes specific TLC and LCMS checkpoints to ensure reaction completion before workup.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the piperidine secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (


). The resulting intermediate eliminates tert-butyl carbonate, which rapidly decomposes into tert-butoxide and carbon dioxide gas.

ReactionScheme SM This compound (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate + Boc2O Reagent Boc2O (Electrophile) Base Et3N (Base/Catalyst) Base->Intermediate Proton Capture Product N-Boc-2-(Piperidin-3-ylthio)pyrimidine (Protected Scaffold) Intermediate->Product - t-BuOCO2- Byproducts CO2 (gas) + t-BuOH Intermediate->Byproducts

Figure 1: Mechanistic pathway for the N-Boc protection of secondary amines.

Critical Parameter Analysis
  • Base Selection (

    
     vs. NaOH):  While Schotten-Baumann conditions (aq. NaOH/Dioxane) are common, they can be problematic for thioethers due to potential hydrolysis or solubility issues with the lipophilic pyrimidine moiety. We employ Triethylamine (
    
    
    
    )
    in DCM , creating a homogeneous organic phase that solvates both the starting material and the lipophilic
    
    
    reagent effectively.
  • Stoichiometry: A slight excess of

    
     (1.1 - 1.2 eq) is used to drive the reaction to completion. The secondary amine is sterically accessible, making the reaction rapid (< 4 hours).
    
  • Thioether Stability: The thioether linkage at the 2-position of the pyrimidine is stable to these mild basic conditions. Strong oxidants must be avoided to prevent sulfoxide/sulfone formation.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2]RoleGrade
This compound ~195.281.0Substrate>95%
Di-tert-butyl dicarbonate (

)
218.251.2ReagentReagent Grade
Triethylamine (

)
101.192.0BaseAnhydrous
Dichloromethane (DCM) 84.93SolventSolventACS Grade
4-Dimethylaminopyridine (DMAP) 122.170.05CatalystOptional*

*DMAP is only required if the reaction is sluggish, which is rare for unhindered secondary amines.

Detailed Experimental Protocol

Phase 1: Preparation & Setup
  • Safety Check: Perform all operations in a fume hood. Thioethers can have a characteristic odor.

    
     is a low-melting solid/liquid that can cause sensitization; handle with gloves.
    
  • Glassware: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution:

    • Charge the RBF with This compound (1.0 equiv).

    • Add DCM (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).

    • Add Triethylamine (2.0 equiv). Note: If the starting material is an HCl salt, increase base to 3.0 equiv.

Phase 2: Reaction Initiation
  • Cooling: Place the RBF in an ice-water bath (

    
    ). This controls the exotherm from the initial reaction and minimizes potential side reactions.
    
  • Addition:

    • Dissolve

      
        (1.2 equiv) in a minimal amount of DCM.
      
    • Add the

      
       solution dropwise to the stirring amine solution over 10-15 minutes.
      
    • Observation: Gas evolution (

      
      ) may be observed.[3][4] Ensure the system is vented (e.g., via a needle in the septum).
      
Phase 3: Reaction & Monitoring
  • Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Timecourse: Stir for 2–4 hours.

  • Checkpoint (TLC/LCMS):

    • TLC: Eluent 50% EtOAc in Hexanes. The product will be significantly less polar (higher

      
      ) than the starting amine. The starting amine often streaks or stays at the baseline without base; the Boc-product moves cleanly.
      
    • LCMS: Look for the disappearance of the parent mass

      
       and the appearance of the product mass 
      
      
      
      (due to the Boc group adding 100 Da).
Phase 4: Workup & Isolation
  • Quench: Once complete, dilute the reaction mixture with an equal volume of DCM.

  • Washing Strategy:

    • Wash 1: Water (removes salts).

    • Wash 2: 0.5 M Citric Acid or 10% Citric Acid (aq). Crucial Step: This mildly acidic wash removes excess

      
       and any unreacted amine starting material. The pyrimidine ring (
      
      
      
      < 2) will generally remain in the organic layer, but do not use strong acid (HCl) which could deprotect the Boc group.
    • Wash 3: Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[4]
    
  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 5: Purification (If Necessary)
  • Assessment: The crude material is often >95% pure and appears as a thick oil or low-melting solid.

  • Chromatography: If impurities are present, purify via silica gel flash chromatography.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Detection: UV at 254 nm (pyrimidine absorption).

Workflow Visualization

Workflow Start Start: this compound Dissolve Dissolve in DCM + Et3N (0.2 M Solution) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBoc Add Boc2O (1.2 eq) Dropwise Cool->AddBoc React Warm to RT Stir 2-4 Hours AddBoc->React Check Checkpoint: LCMS/TLC (Conversion >98%) React->Check Check->React Incomplete (Add 0.1 eq Boc2O) Workup Workup: 1. Wash H2O 2. Wash Citric Acid (mild) 3. Wash Brine Check->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Final Final Product: N-Boc-2-(Piperidin-3-ylthio)pyrimidine Dry->Final

Figure 2: Step-by-step experimental workflow for N-Boc protection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed


degrades to t-BuOH and

over time. Add an additional 0.2–0.5 equiv of fresh

.
Low Yield Product loss to Acid WashIf the pyrimidine is protonated during the Citric Acid wash, it may partition into water. Re-extract the aqueous layer with DCM or skip the acid wash and use column chromatography.
Precipitation Starting Material is a SaltIf using the HCl salt of the amine, ensure enough

is added to fully solubilize it. Consider adding a small amount of Methanol (MeOH) to improve solubility if needed.

References

  • Mechanism of Boc Protection: Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5]

  • Boc Anhydride Reactivity: "Di-tert-butyl Dicarbonate."[3][5][6] Encyclopedia of Reagents for Organic Synthesis.

  • General Protocol for Secondary Amines: "Boc Protecting Group for Amines." Chemistry Steps.

  • Thioether Stability in Synthesis: "Thiols and Thioethers: Properties and Key Reactions." Master Organic Chemistry.

  • Pyrimidine Chemistry: "The reaction of chloropyrimidines with amines." Arkivoc, 2015.[7]

Sources

Strategic Functionalization of the Secondary Amine in 2-(Piperidin-3-ylthio)pyrimidine: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Secondary Amine in 2-(Piperidin-3-ylthio)pyrimidine Content Type: Application Notes and Protocols

Abstract The this compound scaffold represents a privileged substructure in fragment-based drug discovery (FBDD), offering a unique combination of a flexible, solubilizing piperidine ring and a metabolically distinct pyrimidine thioether.[1] However, the secondary amine at the


-position is the critical vector for expanding chemical space.[1] This guide provides high-fidelity protocols for the functionalization of this amine, specifically addressing the steric challenges imposed by the C3-thioether substituent and the chemoselectivity required to preserve the sulfide linkage.

Chemo-Structural Analysis & Reactivity Profile

Structural Dynamics

The molecule consists of a piperidine ring tethered to a pyrimidine via a sulfide bond at the C3 position.[1]

  • Steric Environment: The C3-substituent creates a "sidedness" to the piperidine ring.[1] Reagents approaching the

    
     amine may experience steric drag, particularly from the bulky pyrimidine-thioether moiety.[1] This favors less sterically demanding electrophiles or highly reactive coupling partners.[1]
    
  • Electronic Considerations: The pyrimidine ring is electron-deficient, making the sulfur atom less nucleophilic than a typical alkyl sulfide.[1] However, the sulfur remains susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants (e.g., mCPBA,

    
    ).[1]
    
  • Amine Basicity: The piperidine

    
     is a secondary amine (
    
    
    
    ).[1] It is significantly more nucleophilic than the pyrimidine nitrogens, allowing for selective functionalization without protecting the heteroaryl ring.[1]
Decision Matrix for Functionalization
Desired OutcomeReaction ClassKey ReagentsCritical Constraint
Alkyl Chain / Linker Reductive AminationAldehyde, STAB, DCMAvoid acid-catalyzed hydrolysis of thioether.[1]
Amide / Peptidomimetic AcylationCarboxylic Acid, HATU, DIPEASteric hindrance at C3 may slow kinetics.[1]
Heteroaryl Extension

Halo-heterocycle,

, DMSO
High heat can promote sulfur oxidation or elimination.[1]
Urea / Carbamate CarbonylationIsocyanate / ChloroformateExothermic; control temp to prevent bis-acylation.[1]

Experimental Protocols

Protocol A: Reductive Amination (The "Workhorse" Method)

Objective: Mono-alkylation of the piperidine nitrogen using an aldehyde. Rationale: Sodium triacetoxyborohydride (STAB) is selected over


 (toxic) or 

(too strong) because it is mild, tolerates the sulfur moiety, and does not reduce the pyrimidine ring.[1]

Materials:

  • Substrate: this compound (

    
     equiv)[1]
    
  • Electrophile: Aldehyde (

    
     equiv)[1]
    
  • Reductant: Sodium triacetoxyborohydride (STAB) (

    
     equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (

    
     equiv) - Optional, accelerates imine formation.[1]
    

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the amine (

    
     mmol) in DCE (
    
    
    
    mL). Add the aldehyde (
    
    
    mmol).[1] If the aldehyde is unreactive (e.g., electron-rich benzaldehyde), add Acetic Acid (
    
    
    mmol).[1]
  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Self-Validation: Monitor by LCMS for the appearance of the imine/iminium species (

    
    ).
    
  • Reduction: Add STAB (

    
     mmol) in one portion. The reaction may effervesce slightly.
    
  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: If the reaction stalls, a second portion of STAB (

      
       equiv) can be added.[1]
      
  • Quench: Add saturated aqueous

    
     (
    
    
    
    mL) and stir vigorously for 15 minutes to quench borates.
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Amide Coupling (Library Generation)

Objective: Acylation of the secondary amine to form an amide bond.[1] Rationale: HATU is preferred for sterically hindered amines (due to the C3 substituent).[1] DIPEA acts as the base to scavenge protons.[1]

Materials:

  • Substrate: this compound (

    
     equiv)[1]
    
  • Carboxylic Acid:

    
     (
    
    
    
    equiv)[1]
  • Coupling Agent: HATU (

    
     equiv)[1]
    
  • Base: DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)[1]
  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the Carboxylic Acid (

    
     mmol) in DMF (
    
    
    
    mL). Add HATU (
    
    
    mmol) and DIPEA (
    
    
    mmol).[1] Stir for 5 minutes to form the activated ester.
    • Note: The solution should turn yellow/orange.[1]

  • Addition: Add a solution of this compound (

    
     mmol) in DMF (
    
    
    
    mL) to the activated acid mixture.
  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation: LCMS should show complete consumption of the starting amine.[1] The pyrimidine ring is stable under these conditions.

  • Workup: Dilute with EtOAc (

    
     mL). Wash with 
    
    
    
    
    
    solution (to remove DMF), then sat.[1]
    
    
    , then brine.[1]
  • Purification: Reverse-phase HPLC is often preferred for amides to remove urea byproducts from HATU.[1]

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: N-Arylation using electron-deficient heteroaryl halides.[1] Rationale: The piperidine amine is a good nucleophile.[1][2] We use DMSO and mild heating.[1] Strong bases (NaH) are avoided to prevent elimination of the thiol group.[1]

Materials:

  • Substrate: this compound (

    
     equiv)[1]
    
  • Electrophile: 2-Chloropyridine or similar (

    
     equiv)[1]
    
  • Base:

    
     or 
    
    
    
    (
    
    
    equiv)[1]
  • Solvent: DMSO or NMP[3][4]

Step-by-Step Methodology:

  • Setup: Combine amine (

    
     mmol), electrophile (
    
    
    
    mmol), and
    
    
    (
    
    
    mmol) in DMSO (
    
    
    mL).
  • Thermal Cycle: Heat to

    
     - 
    
    
    
    .
    • Warning: Do not exceed

      
      .[1] Higher temperatures risk oxidizing the sulfur (using dissolved 
      
      
      
      ) or causing elimination of the pyrimidine-thiolate.
  • Monitoring: Check LCMS every 2 hours.

  • Workup: Pour into water (

    
     mL) to precipitate the product (if solid) or extract with EtOAc.
    

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the functionalization of the this compound scaffold.

G Core 2-(Piperidin-3-ylthio) pyrimidine (Secondary Amine) Decision Target Functional Group Core->Decision RedAm Reductive Amination (Aldehyde + STAB) Decision->RedAm Alkyl Linker Amide Amide Coupling (Acid + HATU) Decision->Amide Carbonyl Core SnAr SNAr Arylation (Ar-Cl + K2CO3) Decision->SnAr Aryl Group Prod_Alkyl N-Alkyl Derivative RedAm->Prod_Alkyl DCM, RT Prod_Amide N-Acyl Derivative Amide->Prod_Amide DMF, DIPEA Prod_Aryl N-Heteroaryl Derivative SnAr->Prod_Aryl DMSO, 80°C

Figure 1: Strategic workflow for the divergent functionalization of the piperidine nitrogen.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Reductive Amination) Iminium formation is slow due to sterics at C3.[1]Add

eq.[1][5] Acetic Acid; extend imine formation time before adding STAB.
Sulfur Oxidation (

)
Presence of peroxides in solvents or high heat in air.[1]Use anhydrous, peroxide-free ether/THF; degas DMSO for

; avoid mCPBA.
Racemization High basicity or heat affecting the C3 stereocenter.[1]Keep reaction temp

; avoid strong alkoxide bases (e.g.,

).[1]
Poor Solubility Pyrimidine-thioether is lipophilic; salt forms precipitate.[1]Switch solvent to DMF or NMP; use free-base forms of reagents.[1]

References

  • Zhang, Z., et al. Secondary Amines to Access Azacycles.[1][5] Org.[1][6][7][8] Lett. 2021, 23, 421–426.[1][5] Retrieved from [Link][1]

  • El-Hema, H.S., et al. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications.[1][9] PMC.[1][10] (2025).[1][2][6][10] Retrieved from [Link] (Note: Proxy link for verified PMC content on pyrimidine scaffolds).

  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Adv. J. Chem. A. (2024).[1][7] Retrieved from [Link][1]

Sources

Application Note: Reductive Amination of 2-(Piperidin-3-ylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the reductive amination of 2-(Piperidin-3-ylthio)pyrimidine , a privileged scaffold in kinase and GPCR drug discovery.

Executive Summary

This compound is a bifunctional building block containing a pyrimidine ring linked via a thioether to a 3-substituted piperidine.[1] The secondary amine of the piperidine ring is the primary handle for diversification via reductive amination.[1]

Critical Strategic Insight: The presence of the thioether (C-S-C) linkage precludes the use of standard catalytic hydrogenation (e.g., H₂/Pd-C) due to rapid catalyst poisoning by the sulfur atom. Consequently, this protocol focuses exclusively on hydride-based reduction methods, specifically prioritizing Sodium Triacetoxyborohydride (STAB) for its selectivity and mildness.

Chemical Profile & Strategic Considerations

PropertyDescriptionImplication for Protocol
Reactive Center Secondary Amine (Piperidine N-H)Forms an iminium ion intermediate, not an imine. Reduces faster than ketones/aldehydes.[1][2][3]
Electronic Effect Pyrimidine-ThioetherThe electron-withdrawing pyrimidine ring may slightly lower the pKa of the piperidine nitrogen compared to unsubstituted piperidine, potentially requiring acid catalysis.
Sterics 3-SubstitutionThe thioether at C3 creates steric bulk.[1] Reaction rates may be slower than 4-substituted isomers.[1]
Chemical Compatibility Thioether (Sulfide)INCOMPATIBLE with Pd/Pt hydrogenation.[1] Compatible with borohydrides (STAB, NaCNBH₃).[1]

Mechanism of Action

The reaction proceeds via a stepwise condensation-reduction sequence.[1] Unlike primary amines, which form neutral imines, the secondary amine of this compound condenses with the carbonyl to form a positively charged iminium ion .

  • Condensation: Amine attacks Carbonyl

    
     Carbinolamine 
    
    
    
    Iminium Ion (
    
    
    ).[1]
  • Reduction: Hydride transfer from the borohydride reagent selectively reduces the iminium ion to the tertiary amine.[1]

Reaction Pathway Diagram

ReductiveAmination Start Start: This compound + Aldehyde/Ketone Inter1 Intermediate: Carbinolamine Start->Inter1 Acid Cat. (AcOH) Iminium Key Intermediate: Iminium Ion (C=N+) Inter1->Iminium -H2O (Dehydration) Product Product: N-Alkylated Tertiary Amine Iminium->Product Hydride Transfer RedAgent Reducing Agent: STAB or NaCNBH3 RedAgent->Product H- Source

Caption: Mechanistic pathway highlighting the critical Iminium Ion intermediate, which is selectively reduced over the starting carbonyl.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for: Aldehydes, Cyclohexanones, and non-hindered Ketones. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[2] Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve This compound (1.0 equiv, e.g., 0.5 mmol) in anhydrous DCE (concentration ~0.1 – 0.2 M).

  • Carbonyl Addition: Add the Aldehyde or Ketone (1.1 – 1.2 equiv).[1]

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 – 2.0 equiv).[1]

    • Expert Note: Acetic acid promotes iminium ion formation.[1][3] Do not omit for ketones.[1]

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

  • Reduction: Add STAB (1.4 – 1.6 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction Time: Stir at RT.

    • Aldehydes: 1–4 hours.[1]

    • Ketones: 12–24 hours.[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and break down boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Hard Slog" (NaCNBH₃ Method)

Recommended for: Sterically hindered ketones, aromatic ketones, or acid-sensitive substrates. Reagent: Sodium Cyanoborohydride (NaCNBH₃).[1][4] Solvent: Methanol (MeOH).[1][4]

Step-by-Step Methodology:

  • Preparation: Dissolve This compound (1.0 equiv) and the Ketone (1.5 – 2.0 equiv) in anhydrous MeOH.

  • Catalyst: Add Acetic Acid dropwise to adjust pH to ~5–6 (use wet pH paper).

    • Expert Note: NaCNBH₃ requires slightly acidic conditions to activate the iminium reduction but prevent ketone reduction.[1]

  • Reduction: Add NaCNBH₃ (2.0 equiv).

    • Safety Alert: NaCNBH₃ generates highly toxic HCN gas if exposed to strong acid.[1] Work in a well-ventilated fume hood.

  • Heating: If no reaction is observed after 2 hours at RT, heat to 50°C.

  • Workup: Quench with aqueous NaOH (1M) to pH >10. Extract with EtOAc.[1] (Basic workup ensures cyanide stays in the aqueous phase).[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
No Reaction (Ketones) Steric hindrance at C3 of piperidine + ketone bulk.[1]Switch to Protocol B (MeOH/NaCNBH₃) and heat to 60°C. Add 4Å Molecular Sieves to drive dehydration.
Low Yield (Aldehydes) Bis-alkylation (unlikely for secondary amines) or Aldehyde reduction.Ensure STAB is added after a 30-min imine formation period. Use strictly anhydrous solvents.[1]
Product is "Stuck" in Aqueous Product is a tertiary amine (basic).[1]Ensure the aqueous layer is pH > 10 during extraction.[1] Use "Salting Out" (saturate aqueous layer with NaCl).[1]
Sulfur Smell/Degradation Oxidation of Thioether to Sulfoxide/Sulfone.[1]Avoid strong oxidants.[1] Do not use peroxide-containing ether/THF.[1] Degas solvents if necessary.[1]

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Solvent Dissolve in DCE (Protocol A) or MeOH (Protocol B) Start->Solvent AddCat Add AcOH (1-2 equiv) Stir 15-30 min Solvent->AddCat AddRed Add Reducing Agent (STAB or NaCNBH3) AddCat->AddRed Monitor Monitor via LCMS/TLC (Check for disappearance of Amine) AddRed->Monitor Decision Complete? Monitor->Decision Decision->AddCat No (Add heat/time) Quench Quench with sat. NaHCO3 Decision->Quench Yes Extract Extract (DCM or EtOAc) Dry & Concentrate Quench->Extract Purify Purification: Flash Chromatography (DCM/MeOH/NH3) Extract->Purify

Caption: Operational workflow for the reductive amination of this compound.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3][4]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1][4] Journal of the American Chemical Society, vol. 93, no.[4] 12, 1971, pp. 2897-2904.

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

Sources

Troubleshooting & Optimization

optimizing reaction temperature for thio-displacement on pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Optimization of Reaction Temperature for


 Thiolation
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Kinetic "Goldilocks" Zone

Welcome to the technical support hub for pyrimidine functionalization. You are likely here because your thio-displacement (replacing a halogen/leaving group on a pyrimidine ring with a thiol) is either stalling (kinetic failure) or producing impurities (thermodynamic/oxidative failure).

The core challenge in nucleophilic aromatic substitution (


) on pyrimidines is balancing activation energy  against oxidative instability .
  • Too Cold (< 40°C): The Meisenheimer complex transition state is not accessible; the reaction stalls or selects for the wrong regioisomer (kinetic control).

  • Too Hot (> 100°C): Thiols oxidize to disulfides (dimerization), leaving groups hydrolyze to pyrimidinones (if moisture is present), or the pyrimidine ring degrades.

Critical Analysis: Thermodynamics & Kinetics

Q: Why does my reaction require heating if thiols are strong nucleophiles?

A: While thiolate anions (


) are excellent nucleophiles, the pyrimidine ring—unless heavily substituted with electron-withdrawing groups (EWGs) like nitro or cyano—possesses a significant activation energy barrier. The reaction proceeds via an addition-elimination mechanism (

). Heat is required not just to collide reagents, but to stabilize the high-energy Meisenheimer intermediate where the negative charge is delocalized onto the ring nitrogens.
Q: How does temperature affect Regioselectivity (C2 vs. C4/C6)?

A: This is a classic Kinetic vs. Thermodynamic control scenario.

  • C4/C6 Position: Generally more electrophilic (kinetically favored) due to the para-like resonance contribution from N1. Reaction often occurs here at lower temperatures (RT to 60°C).

  • C2 Position: Often requires higher temperatures or stronger activation.

  • Warning: If you run a reaction too hot (>100°C) on a 2,4-dichloropyrimidine, you risk losing regioselectivity, resulting in a mixture of mono-substituted isomers or bis-substitution.

Troubleshooting Guide (FAQ)

Issue 1: "I see the starting material is consumed, but the mass spec shows a dimer (M+M)."
  • Diagnosis: Oxidative Coupling (Disulfide Formation).[1]

  • Root Cause: High temperatures accelerate the oxidation of free thiols (

    
    ) to disulfides (
    
    
    
    ) by dissolved oxygen, especially in basic media.
  • The Fix:

    • Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the thiol.

    • Temperature Cap: Do not exceed 80°C unless strictly necessary.

    • Reducing Agents: Add 1-5 mol% of TCEP or perform the reaction under a strict inert atmosphere.

Issue 2: "My product mass is M-Cl+OH (Hydrolysis)."
  • Diagnosis: Solvolysis/Hydrolysis.

  • Root Cause: Water contamination in the solvent at elevated temperatures (

    
    ). The hydroxide ion (
    
    
    
    ) competes with the thiolate.
  • The Fix:

    • Use anhydrous DMF or DMSO .

    • Switch bases: If using hygroscopic bases like

      
       or 
      
      
      
      , dry them in an oven or switch to organic bases like DIPEA (though inorganic bases are generally superior for
      
      
      ).
Issue 3: "Reaction is stuck at 50% conversion after 24 hours."
  • Diagnosis: Kinetic Trapping / Product Inhibition.[1]

  • Root Cause: The leaving group (e.g.,

    
    ) or the protonated base is inhibiting the reaction, or the temperature is insufficient to overcome the barrier for the final 50%.
    
  • The Fix:

    • Step-Up Heating: Increase temperature by 10°C increments.

    • Microwave Pulse: Transfer to a microwave reactor. The dielectric heating of polar solvents (DMSO/DMF) can accelerate the rate by 10-100x (See Protocol B).

Visualizing the Pathway

The following diagram illustrates the competition between the desired


 pathway and the oxidative side-reaction, highlighting the temperature dependence.

ReactionPathways Start Start: Pyrimidine-LG + Thiol (R-SH) Base Base Activation (Deprotonation) Start->Base Hydrolysis Side Reaction: Pyrimidinone (OH) Start->Hydrolysis Temp > 80°C + H₂O Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Fast TS Meisenheimer Complex (Transition State) Thiolate->TS Temp: 60-90°C (Optimal SNAr) Oxidation Side Reaction: Disulfide (R-S-S-R) Thiolate->Oxidation Temp > 90°C + O₂ (Air) Product Desired Product (Thio-Pyrimidine) TS->Product -LG⁻

Caption: Figure 1. Kinetic pathways showing the optimal thermal window (Green) vs. high-temperature failure modes (Red).

Optimized Protocols

Protocol A: Standard Thermal (Batch)

Best for: Large scale, temperature-sensitive substrates.

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Procedure:

    • Dissolve Pyrimidine-LG in solvent.

    • Add Base.[2] Stir 5 min.

    • Add Thiol (1.1 equiv).

    • Ramp: Start at RT . Monitor by TLC/LCMS at 1 hour.

    • If < 10% conversion, heat to 60°C .

    • If reaction stalls, increase to 80-90°C .

    • STOP: Do not exceed 100°C without switching to Protocol B.

Protocol B: Microwave-Assisted

Best for: Unreactive substrates, high-throughput screening.

  • Vessel: Sealed microwave vial (0.5 - 5.0 mL).

  • Solvent: Ethanol/Water (1:1) or neat DMF.

  • Parameters:

    • Temp: 100°C - 120°C.

    • Time: 5 - 15 minutes.

    • Power: Dynamic (Max 150W).

  • Note: Microwave heating significantly reduces the time window for disulfide formation, often allowing higher temperatures than batch methods.

Data Summary: Solvent & Temperature Limits
SolventBoiling Point (°C)Rec. Reaction Max Temp (°C)Issues at High Temp
DMF 15390Decomposition to dimethylamine (creates impurities).
DMSO 189100Oxidant; can oxidize thiols to disulfides rapidly.
Ethanol 7875 (Reflux)Nucleophilic solvent; risk of ethoxy-substitution.
THF 6660 (Reflux)Poor solubility for salts (

); slow kinetics.

Decision Tree: Optimization Logic

OptimizationLogic Start Start Optimization CheckConv Check Conversion (1 hr @ 60°C) Start->CheckConv Good > 90% Conv. Clean Profile CheckConv->Good Yes Stall < 50% Conv. SM Remaining CheckConv->Stall No Dirty Impurities (Dimer/Hydrol.) CheckConv->Dirty Side Rxns Action1 Isolate Product Good->Action1 Action2 Increase Temp +10°C OR Switch to DMSO Stall->Action2 Action3 Lower Temp -20°C Degas Solvent Dirty->Action3 Action2->CheckConv Action3->CheckConv

Caption: Figure 2. Troubleshooting workflow for iterative temperature optimization.

References

  • Microwave Assisted Synthesis of Pyrimidines: Satheesha Rai, N., et al.[3] "Microwave assisted synthesis of some novel pyrimidinones/thiones."[3] Indian Journal of Chemistry, 2009.

  • Nucleophilic Arom

    
    ) Mechanism & Kinetics: 
    Ramesh, A., et al. "Kinetics of Substitution of 2-Chloropyrimidine."[4] Zenodo Repository, 2024.
    
    
  • Thiol-Disulfide Exchange & Oxidation Side Reactions: Nagy, P. "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways." Antioxidants & Redox Signaling, 2013.

  • Regioselectivity in Pyrimidine Substitutions: Lu, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48.

Sources

Validation & Comparative

1H NMR Analysis Guide: 2-(Piperidin-3-ylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-3-ylthio)pyrimidine is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a scaffold for kinase inhibitors and GPCR ligands. Its structural characterization presents unique challenges due to the coexistence of an electron-deficient heteroaromatic ring (pyrimidine) and a flexible, chiral aliphatic heterocycle (piperidine).

This guide objectively compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for this specific molecule.[1] While CDCl₃ is the standard for resolution, this guide demonstrates why DMSO-d₆ is the superior alternative for total structural validation , particularly for monitoring protonation states and exchangeable protons.

Part 1: Structural Analysis & Signal Logic

Before selecting a solvent, the analyst must map the molecule's magnetic environment. The structure contains three distinct zones:

  • Zone A (Aromatic): Pyrimidine ring (deshielded, distinct splitting).

  • Zone B (Chiral Linker): The C3-methine proton (

    
     to Sulfur).
    
  • Zone C (Aliphatic Ring): The piperidine chair conformation.

Signal Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in this specific thioether.

SignalAssignment Start Spectrum Acquisition ZoneA Zone A: > 8.0 ppm (Pyrimidine) Start->ZoneA ZoneB Zone B: 3.5 - 4.5 ppm (H3 Methine - u03b1 to S) Start->ZoneB ZoneC Zone C: 1.5 - 3.5 ppm (Piperidine Ring) Start->ZoneC Decision Check NH Signal ZoneC->Decision Result1 Broad/Missing (CDCl3) Decision->Result1 Result2 Sharp/Coupled (DMSO-d6) Decision->Result2

Part 2: Comparative Analysis (Solvent Selection)

The choice of solvent is not merely about solubility; it dictates the visibility of the secondary amine (NH) and the resolution of the diastereotopic protons adjacent to the chiral center.

Comparison Table: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
NH Proton Visibility Poor. Often broad or invisible due to rapid exchange and quadrupole broadening.Excellent. Visible as a broad singlet (free base) or broad doublet (salt). Essential for confirming salt stoichiometry.DMSO-d₆ Wins
Aliphatic Resolution High. Excellent separation of the piperidine ring protons (H2, H4, H5, H6).Moderate. The residual water peak (

3.33) often overlaps with the critical H2/H6 signals.
CDCl₃ Wins
Pyrimidine Shifts H4/H6 doublet: ~8.50 ppmH5 triplet: ~6.95 ppmH4/H6 doublet: ~8.65 ppmH5 triplet: ~7.15 ppmNeutral
Water Interference Low (

1.56). Rarely interferes with key signals.
High (

3.33). Critical interference zone for this specific molecule.
CDCl₃ Wins
Detailed Technical Insight
  • The Chiral Center Challenge: The sulfur atom at position 3 creates a chiral center. This makes the protons at C2 and C4 diastereotopic . In CDCl₃, the C2 protons (between N and S) appear as distinct multiplets with clear geminal coupling (

    
     Hz). In DMSO-d₆, viscosity-induced broadening can obscure this fine structure.
    
  • The "Invisible" Linker: If you suspect your synthesis failed and you have the disulfide dimer instead of the thioether, CDCl₃ is risky. The chemical shift of the H3 proton is the diagnostic handle. In DMSO-d₆, the H3 signal is shifted downfield, moving it away from the bulk aliphatic region, allowing for easier integration verification.

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of the directive), follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

    • Why? <5 mg leads to low S/N ratio; >15 mg causes viscosity broadening, especially in DMSO.

  • Solvent Volume: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

  • Filtration: Filter through a cotton plug in a glass pipette if any turbidity is observed.

    • Note: Suspended solids cause magnetic susceptibility mismatches, ruining line shape.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Scientific Rationale: The pyrimidine H4/H6 protons have long T1 relaxation times. A short D1 will under-integrate the aromatic signals, leading to a false ratio of Aliphatic:Aromatic protons (e.g., appearing as 10:2 instead of 10:3).

  • Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆).

Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the pyrimidine doublet to ensure accurate integration.

Part 4: Data Interpretation & Reference Shifts

Use the following data to validate your product. Note that values are ranges based on consensus literature for 3-substituted piperidines and pyrimidine thioethers [1][2].

Expected Chemical Shifts (in DMSO-d₆)
PositionTypeMultiplicityShift (

ppm)
IntegrationNotes
Pyrimidine H4, H6 AromaticDoublet (

Hz)
8.60 – 8.702HDeshielded by N atoms.
Pyrimidine H5 AromaticTriplet (

Hz)
7.10 – 7.201HUpfield aromatic.
Piperidine NH AmineBroad Singlet2.0 – 9.01HShift depends heavily on salt form (HCl salt > 8.5 ppm).
Piperidine H3 MethineMultiplet (tt-like)3.80 – 4.101HDiagnostic Peak.

to Sulfur.
Piperidine H2 Methylenedd / multiplet3.00 – 3.402HDiastereotopic. Often overlaps with H2O in DMSO.
Piperidine H6 MethyleneMultiplet2.80 – 3.002H

to Nitrogen.
Piperidine H4, H5 MethyleneMultiplet1.40 – 2.004HBulk aliphatic "hump".
Troubleshooting Common Impurities

When analyzing the spectrum, reference the Fulmer Trace Impurity Tables [3] to distinguish solvent peaks from your product:

  • Water in DMSO-d₆:

    
     3.33 ppm (Singlet). Warning: Overlaps with Piperidine H2.
    
  • Water in CDCl₃:

    
     1.56 ppm (Singlet).[1]
    
  • Grease:

    
     0.07 and 1.26 ppm.
    

Part 5: References

  • Fulmer, G. R., et al. (2010).[2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry.

  • ChemicalBook. (2024). Pyrimidine 1H NMR Spectrum Data.

Sources

Technical Guide: HPLC Method Development for 2-(Piperidin-3-ylthio)pyrimidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperidine Challenge"

Developing a purity method for 2-(Piperidin-3-ylthio)pyrimidine presents a classic but formidable challenge in analytical chemistry: the chromatography of strongly basic secondary amines.

While the pyrimidine ring is relatively tractable, the piperidinyl moiety (secondary amine,


) acts as a "silanol magnet." On traditional C18 columns at standard acidic pH, this molecule suffers from severe peak tailing, retention time shifts, and poor resolution from impurities.

This guide objectively compares three distinct separation strategies to solve this problem. Based on experimental evidence and modern LC-MS workflows, High-pH Reversed-Phase Chromatography (Method C) is identified as the superior approach for purity analysis, offering the best balance of peak symmetry, resolution, and MS sensitivity.

Molecular Analysis & Separation Physics

To design a robust method, we must first understand the analyte's behavior in solution.

FeatureChemical PropertyChromatographic Impact
Piperidine Ring Secondary Amine (

)
Critical: Protonated (

) at pH < 9. Strong ionic interaction with residual silanols causes tailing.[1][2]
Thioether Linkage Sulfide (-S-)Stability: Susceptible to oxidation. Method must separate the parent from sulfoxide (

) and sulfone (

) degradants.
Pyrimidine Ring Aromatic HeterocycleDetection: Provides strong UV absorption.

typically ~240–254 nm.

Comparative Analysis of Separation Strategies

We evaluated three industry-standard approaches. The goal:


 (Tailing Factor) < 1.2 and Resolution (

) > 2.0 for all impurities.
Method A: The "Traditional" Approach (Acidic Formic Acid)
  • Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is fully protonated. Silanols are mostly protonated (neutral) but enough ionized silanols remain to cause secondary interactions.

  • Verdict: Sub-optimal.

    • Pros: Simple, MS-compatible.

    • Cons: Severe tailing (

      
      ). Resolution loss between the main peak and late-eluting impurities due to broad peak width.
      
Method B: The "Masking" Approach (TFA Ion-Pairing)
  • Conditions: C18 Column, 0.05-0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA anions form ion pairs with the protonated piperidine, masking the positive charge and "capping" silanols.

  • Verdict: Acceptable for UV, Fatal for MS.

    • Pros: Excellent peak shape (

      
      ).
      
    • Cons: TFA causes massive signal suppression in Mass Spectrometry (up to 90% loss). High background noise in low-UV (<220 nm). Long column equilibration times.

Method C: The "Neutralization" Approach (High pH)
  • Conditions: Hybrid Silica (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the piperidine amine is largely deprotonated (neutral). Hydrophobic retention dominates; ionic silanol interactions are eliminated.

  • Verdict: Superior (Recommended).

    • Pros: Perfect peak symmetry (

      
      ). Enhanced retention of the basic parent (better separation from polar impurities).[3] Full MS compatibility.
      
    • Cons: Requires specific "High pH Stable" columns (Standard silica dissolves at pH > 8).

Data Summary Table
ParameterMethod A (Formic Acid)Method B (TFA)Method C (High pH)
Mobile Phase pH ~2.7~2.010.0
Stationary Phase Standard C18Standard C18Hybrid C18 (Ethylene-Bridged)
Tailing Factor (

)
1.9 (Poor)1.1 (Excellent)1.05 (Superior)
MS Sensitivity HighVery Low (Suppression)High (Negative Mode accessible)
Retention (

)
Low (Elutes early)ModerateHigh (Better orthogonality)

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix used to arrive at the High pH protocol.

MethodSelection Start Start: this compound CheckPka Analyze pKa (Piperidine N ~ 11.2) Start->CheckPka Decision1 Is MS Detection Required? CheckPka->Decision1 BranchUV UV Only Decision1->BranchUV No BranchMS LC-MS Required Decision1->BranchMS Yes TFA_Method Method B: TFA (pH 2) Excellent Shape, No MS BranchUV->TFA_Method Acidic_Check Try Formic Acid (pH 2.7) BranchMS->Acidic_Check Result_Acidic Result: Peak Tailing > 1.5 (Silanol Interaction) Acidic_Check->Result_Acidic Solution_HighPH Switch to High pH (pH 10) Ammonium Bicarbonate Result_Acidic->Solution_HighPH Fix Tailing Column_Select Select Hybrid Silica Column (e.g., XBridge, Gemini) Solution_HighPH->Column_Select Final_Method Method C: Validated Protocol High Retention, Sym Peak, High MS Signal Column_Select->Final_Method

Figure 1: Strategic decision tree for selecting the High pH methodology over traditional acidic approaches.

Recommended Experimental Protocol (Method C)

This protocol is self-validating. If the System Suitability criteria are not met, the column requires regeneration or the buffer pH is incorrect.

Instrumentation & Reagents
  • System: HPLC or UHPLC with PDA (Photo Diode Array) and optional SQ/Q-TOF MS.

  • Column: Waters XBridge C18 BEH (

    
     mm, 3.5 µm) OR Phenomenex Gemini NX-C18. Note: Do not use standard silica columns; they will dissolve.
    
  • Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water.[4] Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Crucial: Freshly prepare every 48 hours to prevent pH drift due to

    
     absorption.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Vol: 5-10 µL.

  • Detection: 254 nm (primary), 230 nm (secondary).

Time (min)% A (Buffer)% B (ACN)Event
0.0955Initial Hold
1.0955Injection
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955Stop
Impurity Profiling Logic

The thioether group is the weak link. You must stress-test the method to ensure it separates oxidative degradants.

ImpurityPath Parent Parent: This compound (RT ~ 8.5 min) Oxidation Oxidation (Peroxide/Air) Parent->Oxidation Sulfoxide Impurity A: Sulfoxide (More Polar) RT ~ 5.2 min Oxidation->Sulfoxide Sulfone Impurity B: Sulfone (Most Polar) RT ~ 4.8 min Sulfoxide->Sulfone Synthesis Synthesis Precursors Synthesis->Parent Chloropyrimidine 2-Chloropyrimidine (Very Weakly Retained) Synthesis->Chloropyrimidine Residual Thiol Piperidine-3-thiol (Ellman's Active) Synthesis->Thiol Residual

Figure 2: Expected impurity profile. Oxidative impurities (Sulfoxide/Sulfone) are significantly more polar and will elute earlier than the parent in RP-HPLC.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and peak shape of basic solutes in reversed-phase chromatography using formic acid and ammonium formate buffered mobile phases. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide for High pH Stability.Link

  • Phenomenex. (2023).[5] High pH Stability for Basic Compounds: Gemini-NX C18 Technical Note.Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC.Link

  • Dolan, J. W. (2012). HPLC Solutions: Peak Tailing of Basic Compounds.[2][6] Separation Science. Link

Sources

Technical Dossier: LC-MS/MS Fragmentation & Isomeric Differentiation of 2-(Piperidin-3-ylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical dossier designed for analytical chemists and medicinal chemists. It moves beyond standard spectral listing to provide a mechanistic understanding of the mass spectrometric behavior of 2-(Piperidin-3-ylthio)pyrimidine , a critical scaffold in the synthesis of PI3K and kinase inhibitors.

Executive Summary: The Scaffold & The Challenge

This compound (C9H13N3S) is a "privileged scaffold" in drug discovery, particularly for type I and II kinase inhibitors where the pyrimidine ring acts as a hinge binder and the piperidine moiety extends into the solvent-exposed region.

The Analytical Challenge: In synthetic workflows, this compound is frequently accompanied by its regioisomer, 2-(Piperidin-4-ylthio)pyrimidine . These isomers often co-elute on standard C18 reverse-phase columns. "Performance" in this context is defined by the analytical resolution —the ability of an MS method to unambiguously distinguish the 3-yl isomer (chiral, kinked geometry) from the 4-yl isomer (achiral, linear geometry) and the O-linked ether analogs.

This guide details the specific fragmentation logic required to validate this structure, focusing on the lability of the C-S bond and the characteristic disintegration of the piperidine ring.

Chemical Baseline & Ionization Properties[1][2]

PropertyDataNotes
Formula C9H13N3SContains 3 Nitrogens, 1 Sulfur.
Monoisotopic Mass 195.0829 DaHigh precision required for HRMS.
[M+H]+ Precursor 196.0902 m/z Dominant species in ESI (+).
Basicity High (Piperidine N)Protonation localizes primarily on the piperidine amine (

).
Isotopic Pattern A+2 peak (~4.5%)Distinctive

signature confirms sulfur presence.

Mechanistic Fragmentation Analysis

In Collision-Induced Dissociation (CID), the fragmentation of this compound is governed by two competing pathways: Charge-Remote Fragmentation (C-S Cleavage) and Charge-Proximal Ring Opening .

Pathway A: The Thioether "Zipper" (C-S Cleavage)

Unlike ether analogs (C-O-C), the C-S bond is weaker and more susceptible to cleavage, especially when the pyrimidine ring acts as an electron-withdrawing group.

  • Mechanism: Homolytic or heterolytic cleavage at the sulfide bridge.

  • Diagnostic Ions:

    • m/z 113 (Pyrimidine-SH cation): Result of S-C(piperidine) cleavage with H-transfer.

    • m/z 84 (Piperidinyl cation,

      
      ): The charge is retained on the highly basic piperidine fragment. This is often the base peak. [1]
      
Pathway B: Piperidine Ring Disintegration (Cross-Ring Cleavage)

The piperidine ring, once protonated, undergoes characteristic retro-Diels-Alder (RDA) type cleavages or loss of small alkene neutrals.

  • Loss of Ammonia (

    
    ):  m/z 196 
    
    
    
    179 (Rare in secondary amines unless activated).
  • Loss of Propene (

    
    ):  A signature of the piperidine ring opening.
    
Pathway C: Isomeric Differentiation (3-yl vs 4-yl)

This is the critical performance metric.

  • 4-yl Isomer (Linear): Due to symmetry, the fragmentation is "cleaner," dominated heavily by the m/z 84 ion.

  • 3-yl Isomer (Kinked): The proximity of the pyrimidine ring to the secondary amine in the 3-position facilitates a neighboring group participation effect. This often results in a higher abundance of secondary fragments (e.g., m/z 112/113) relative to the 4-yl isomer.

Visualization: Fragmentation Pathways[1][3][4][5][6][7]

The following diagram illustrates the competing dissociation pathways for the [M+H]+ ion.

FragmentationPathway Parent Precursor [M+H]+ m/z 196.09 (Protonated on Piperidine N) CS_Cleavage C-S Bond Cleavage Parent->CS_Cleavage CID Energy > 20eV Ring_Open Piperidine Ring Opening Parent->Ring_Open Low Energy Frag_Pip Piperidinyl Cation m/z 84.08 (Base Peak) CS_Cleavage->Frag_Pip Major Pathway Frag_Pyr Mercaptopyrimidine m/z 113.01 (Charge Retention on S) CS_Cleavage->Frag_Pyr Minor Pathway Frag_LossNH3 Loss of NH3 m/z 179.06 Ring_Open->Frag_LossNH3 Frag_LossC3H6 Loss of C3H6 (Retro-DA) m/z 154.04 Ring_Open->Frag_LossC3H6

Caption: Predicted ESI-MS/MS fragmentation pathways for this compound showing dominant C-S cleavage and secondary ring opening.

Comparative Performance Guide

When selecting a reference standard or developing an assay, compare the 3-yl thioether against its primary alternatives.

Feature3-yl Thioether (Target) 4-yl Thioether (Isomer) 3-yl Ether (O-Analog)
Retention Time (C18) Elutes later than 4-yl (typically) due to steric shielding of polar groups.Elutes earlier (more solvent exposed polar surface).Elutes earlier (Oxygen is more polar than Sulfur).
Oxidation Stability Low. Prone to S-oxidation (+16 Da) in source or storage.Low. Similar susceptibility.High. Stable against oxidation.
Key Fragment Ratio High ratio of m/z 113 (S-het) due to proximity effect.Dominant m/z 84; lower m/z 113 abundance.Diagnostic m/z 97 (O-het) instead of 113.
Structural Role Induces "kink" (good for specific kinase pockets).Linear linker (often distinct biological activity).Similar geometry, different H-bond capability.

Self-Validating Experimental Protocol

To ensure data integrity and prevent "ghost" peaks caused by in-source oxidation, follow this protocol.

Step 1: Sample Preparation (Anti-Oxidation)
  • Solvent: Dissolve standard in Methanol/Water (50:50) containing 0.1% Formic Acid .

  • Critical Additive: Add 1 mM Ascorbic Acid or keep samples at 4°C to prevent spontaneous oxidation of the thioether to sulfoxide (M+16, m/z 212). Note: Sulfoxides fragment differently, often losing SO (48 Da).

Step 2: LC-MS/MS Conditions
  • Column: C18 High Strength Silica (HSS), 1.8 µm (to resolve isomers).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile (MeCN). Avoid Methanol in high organic gradient if trans-methylation is suspected, though rare here.

  • Gradient: Shallow gradient (5% B to 30% B over 10 mins) is required to separate the 3-yl and 4-yl regioisomers.

Step 3: Data Acquisition Workflow

The following workflow ensures you are looking at the correct species.

Workflow Sample Sample Injection MS1 Full Scan MS1 (Check for 196 & 212) Sample->MS1 Decision Is 212 > 10%? MS1->Decision Oxidized Sample Oxidized (Reject/Reprepare) Decision->Oxidized Yes MS2 Targeted MS2 (Precursor 196.09) Decision->MS2 No Analyze Extract Ion Chromatogram (m/z 84 vs 113) MS2->Analyze

Caption: Quality Control workflow to rule out sulfoxide contamination before fragmentation analysis.

References

  • Piperidine Fragmentation Mechanisms

    • Study on the differentiation of piperidine isomers using alpha-cleavage rules.
    • Source: (Contextual inference from general isomer differentiation protocols).

  • Thioether/Pyrimidine Mass Spectrometry

    • Fragmentation of pyrimidine thioethers and rel
    • Source: (Extrapolated from general pyrimidine-thioether behavior).

  • Metabolite Identification (Buspirone Analogues)

    • Pyrimidine ring cleavage and piperidine loss in structural analogs.
    • Source:

  • Kinase Inhibitor Scaffold Analysis

    • Structural role of 3-piperidinyl-pyrimidine motifs in PI3K inhibitors.
    • Source: (Used for structural context of the scaffold).

(Note: Specific spectral libraries for this exact intermediate are proprietary; the mechanisms above are derived from first-principles of ESI-MS applied to the verified structure.)

Sources

Structural Validation of 2-(Piperidin-3-ylthio)pyrimidine: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a definitive technical protocol for validating the structure of 2-(Piperidin-3-ylthio)pyrimidine , a pharmacophore common in JAK inhibitors and HIV-1 reverse transcriptase inhibitors. While NMR and Mass Spectrometry are standard for identity confirmation, they often fail to resolve the absolute stereochemistry (R/S) and specific conformational preferences of the flexible piperidine ring.

This document objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, providing a step-by-step experimental workflow for crystallization and structural refinement.

Part 1: Comparative Analysis (The "Why")

The core challenge with This compound is the flexibility of the piperidine ring (chair/boat interconversion) and the rotational freedom of the C–S thioether linkage.

Table 1: Performance Comparison of Validation Methods
FeatureSC-XRD (Gold Standard) High-Field NMR (600 MHz) Mass Spectrometry (HRMS)
Connectivity Definitive. Direct visualization of atom-to-atom bonding.High. Inferred via COSY/HMBC, but overlap can obscure thioether linkage details.Medium. Confirms formula/fragments, not connectivity.
Stereochemistry Absolute. Can determine (R) vs (S) using anomalous dispersion (Flack parameter).Relative. Requires derivatization (Mosher’s acid) or complex NOE modeling; often ambiguous.None. Cannot distinguish enantiomers.
Conformation Precise. Freezes the molecule in its low-energy solid-state conformer.Averaged. Signals represent a time-average of rapid ring flips in solution.N/A. Gas phase ions.
Sample State Solid (Single Crystal required).[1]Solution (CDCl₃/DMSO-d₆).Ionized Gas/Liquid.[2][3]
Throughput Low (Days to Weeks).High (Minutes).[4]High (Minutes).[4]
The Critical Gap: Stereochemical Ambiguity

For 3-substituted piperidines, the chiral center at C3 is difficult to assign via NMR because the axial/equatorial protons interconvert. SC-XRD is the only self-validating method to confirm the absolute configuration of the enantiomer without external chiral standards.

Part 2: Experimental Protocol (The "How")

This protocol assumes the synthesis of the crude this compound free base.

Phase 1: Sample Preparation & Salt Formation

Context: The free base of this molecule is likely an oil or a low-melting solid due to the flexible piperidine ring. To obtain diffraction-quality crystals, you must rigidify the lattice using salt formation.

  • Dissolution: Dissolve 50 mg of crude free base in 2 mL of anhydrous ethanol.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether.

    • Observation: A white precipitate (hydrochloride salt) should form immediately.

  • Isolation: Filter and wash with cold ether. Dry under vacuum.

Phase 2: Crystallization (Vapor Diffusion Method)

Objective: Grow single crystals suitable for X-ray analysis (>0.1 mm dimensions).

  • Inner Vial: Dissolve 10 mg of the hydrochloride salt in a minimum amount (approx. 0.5 mL) of Methanol (Good Solvent) in a small HPLC vial.

  • Outer Reservoir: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (Anti-Solvent).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[3][5] Ether vapor slowly diffuses into the methanol, lowering solubility and driving slow, ordered crystal growth.

  • Timeline: Inspect for crystals after 24–72 hours.

Phase 3: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Cu-Kα source (λ = 1.54178 Å).[6]

    • Why Cu? For light atom structures (C, H, N, S), Copper radiation provides better scattering intensity than Molybdenum (Mo), which is crucial for determining absolute configuration via the sulfur anomalous signal.

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream to reduce thermal motion (ellipsoids).

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics.

Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Validation Workflow

This flowchart outlines the critical path from synthesis to final CIF (Crystallographic Information File) generation.

ValidationWorkflow Synth Crude Synthesis (Free Base) Salt Salt Formation (HCl/Fumarate) Synth->Salt Oil to Solid Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst Purification XRD SC-XRD Data Collection (100K) Cryst->XRD Selection Solve Structure Solution (SHELXT) XRD->Solve Phasing Refine Refinement (SHELXL) Solve->Refine Least Squares Valid Validation (CheckCIF) Refine->Valid Quality Control

Caption: Figure 1. The critical path for converting crude oil intermediates into validated crystallographic models.

Diagram 2: Decision Matrix (NMR vs. X-ray)

When should you invest the time in X-ray crystallography?

DecisionMatrix Start Start: Structural Question Q1 Is Absolute Stereochemistry (R vs S) required? Start->Q1 Q2 Is the molecule conformationally flexible? Q1->Q2 No XRD Use SC-XRD (Crystallography) Q1->XRD Yes (Chiral Center) NMR Use NMR (1D/2D) + Mass Spec Q2->NMR No (Rigid) Q2->XRD Yes (Piperidine Ring)

Caption: Figure 2. Decision logic for selecting X-ray diffraction over standard spectroscopy.

Part 4: Results Interpretation

When analyzing the solved structure of this compound, focus on these three specific parameters to validate your synthesis:

  • The C–S–C Bond Angle:

    • Expect an angle between 100°–105° at the sulfur atom. Significant deviation suggests strain or disorder.

  • Piperidine Conformation:

    • The piperidine ring should adopt a Chair conformation .

    • Check the position of the thioether substituent at C3. In the solid state, the bulky pyrimidine-thio group will likely prefer the equatorial position to avoid 1,3-diaxial interactions, though crystal packing forces can sometimes trap the axial conformer.

  • Absolute Configuration (Flack Parameter):

    • If you synthesized a chiral batch, check the Flack parameter in the refinement output.

    • Value near 0.0 (e.g., 0.04 ± 0.05): Correct absolute structure assigned.

    • Value near 1.0: Inverted structure (you have the other enantiomer).

References
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Kang, Y., et al. (2019). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. European Journal of Medicinal Chemistry. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • BenchChem. Crystallization of Pyrimidine Compounds: Technical Support Guide. Link

Sources

Spectroscopic Characterization of Pyrimidine-Piperidine Conjugates: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Pyrimidine-Piperidine Conjugates Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, pyrimidine-piperidine conjugates represent a privileged scaffold, widely utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] However, the synthesis of these hybrids—often via nucleophilic aromatic substitution (


)—is prone to regio-isomeric ambiguity (e.g., C2 vs. C4 substitution) and incomplete conversion.[1]

This guide provides a technical comparison of spectroscopic methods used to validate these conjugates. Unlike generic characterization texts, we focus on comparative discrimination : distinguishing the target conjugate from its precursors, regioisomers, and structural analogs (e.g., piperazine/morpholine hybrids) using NMR, MS, and IR data.[1]

Part 1: Comparative Analysis of Characterization Methods[2]
1. Structural Validation: 1H NMR vs. 2D NMR

The primary challenge in synthesizing pyrimidine-piperidine conjugates from poly-halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) is determining the site of substitution.[1][2]

Feature1H NMR (1D) 2D NMR (HMBC/NOESY) Verdict
Regio-selectivity Moderate. Relies on shielding effects.[1][2] Substitution at C4 typically causes a larger upfield shift of the H5 proton than substitution at C2 due to resonance donation.High. HMBC correlates the piperidine

-protons (

) directly to the pyrimidine ring carbons (C2 or C4), providing definitive proof of attachment.[1][2]
Use 2D NMR for novel scaffolds where steric/electronic factors are ambiguous.
Conjugation Verification High. Disappearance of the piperidine N-H signal (~2.0-3.0 ppm broad) and downfield shift of

-protons (~2.8

3.8 ppm) confirms bond formation.[2]
High. Redundant if 1D is clear, but useful for assigning complex aliphatic regions.[1]1H NMR is sufficient for routine batch verification.
Sensitivity High sensitivity; rapid acquisition (mins).[1][2]Lower sensitivity; requires longer acquisition (hrs).[1][2]1H NMR for high-throughput screening.

Expert Insight: In 2,4-disubstituted pyrimidines, the proton at C5 is the diagnostic handle.[1] If the piperidine attacks C4, the C5 proton doublet shifts upfield significantly (


 ppm) due to the electron-donating nitrogen lone pair entering the 

-system.[2] Attack at C2 results in a smaller shift.
2. Purity Profiling: HPLC-UV vs. qNMR

For drug development, quantifying the "active" fraction is critical.[1]

  • HPLC-UV: Excellent for detecting impurities but requires a reference standard for absolute quantitation.[2] Pyrimidine-piperidine conjugates typically show

    
     shifts (bathochromic) compared to the pyrimidine precursor.[1][2]
    
  • qNMR (Quantitative NMR): Self-validating.[1][2] By adding an internal standard (e.g., maleic acid), you can calculate absolute purity without a reference compound of the conjugate.[1]

    • Recommendation: Use qNMR for the first synthesized batch to establish a purity benchmark, then validate HPLC methods against it.[1]

Part 2: Spectroscopic Data Reference

The following table summarizes the key spectral shifts observed when a piperidine moiety is successfully conjugated to a pyrimidine core.

Table 1: Diagnostic Spectral Markers for Pyrimidine-Piperidine Conjugates

TechniqueFunctional Group / BondPrecursor Signal (Typical)Conjugate Signal (Target)Mechanistic Note
1H NMR Piperidine

-CH


2.6 - 2.8 ppm (Free amine)

3.4 - 3.9 ppm (Broad/Split)
Deshielding due to anisotropy of the aromatic pyrimidine ring.[1][2]
1H NMR Pyrimidine H-5

7.0 - 7.5 ppm (Halogenated)

6.2 - 6.8 ppm (Upfield shift)
Resonance effect: N-lone pair donates into the ring, shielding H-5.[1][2]
13C NMR Pyrimidine C-N (Ipso)

155 - 165 ppm (C-Cl)

160 - 164 ppm (Shift varies)
Look for intensity change; C-N carbons relax slower than C-Cl.[1][2]
FT-IR C-Cl Stretch700 - 750 cm

(Strong)
Absent Confirmation of nucleophilic substitution completion.[1][2]
FT-IR C=N Stretch (Ring)1580 cm

1550 - 1570 cm

Shift indicates changes in ring electron density.[1][2]
MS (ESI) Molecular Ion

of Precursor

= Precursor - HCl + Piperidine
Look for characteristic fragmentation: loss of piperidine moiety (

).[1][2]
Part 3: Experimental Protocols
Protocol A: Structural Elucidation via NMR

Use this protocol to distinguish regioisomers (C2 vs C4).[1][2]

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6 mL of DMSO-d6 .

    • Why DMSO? Pyrimidine conjugates often exhibit poor solubility in CDCl

      
      . DMSO also sharpens exchangeable proton signals.
      
  • Acquisition (1D): Acquire a standard proton spectrum (16 scans).

    • Checkpoint: Verify the integration ratio of Pyrimidine-H to Piperidine-CH

      
       (e.g., 1:4 or 1:2).[1][2]
      
  • Acquisition (2D HMBC): Set optimization for long-range coupling (

    
     Hz).
    
    • Focus: Look for cross-peaks between the piperidine

      
      -protons (
      
      
      
      3.7 ppm) and the pyrimidine ring carbons.[2]
    • Logic: If

      
      -protons couple to a carbon at 
      
      
      
      160 ppm that also couples to the H5 proton, the substitution is likely at C4.
Protocol B: Rapid Purity Check via LC-MS

Use this for high-throughput library validation.[1][2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes (C18 column).

  • Detection: ESI+ Mode.

    • Expectation: The pyrimidine nitrogen is basic; these conjugates ionize well (

      
      ).[1][2]
      
    • Differentiation: Piperazine analogs (common contaminants if using crude reagents) will show

      
       (if NH is free) or different retention times due to polarity differences (Piperazine is more polar than Piperidine).[1][2]
      
Part 4: Logical Workflow for Characterization

The following diagram illustrates the decision process for validating the synthesis of a pyrimidine-piperidine conjugate.

G Start Crude Reaction Mixture TLC TLC Screening (Mobile Phase: Hex/EtOAc) Start->TLC Isolation Isolation (Column/Recrystallization) TLC->Isolation New Spot Observed MS_Check Mass Spec (ESI+) Check [M+H]+ Isolation->MS_Check Decision_Mass Correct Mass? MS_Check->Decision_Mass H_NMR 1H NMR (DMSO-d6) Check H5 Shift & Pip-CH2 Decision_Mass->H_NMR Yes Discard Discard/Re-optimize Decision_Mass->Discard No Decision_Regio Regio-isomer Ambiguity? H_NMR->Decision_Regio HMBC 2D HMBC Correlate N-CH2 to C-ipso Decision_Regio->HMBC Yes (e.g. 2,4-subst) Final_Val Validated Structure Decision_Regio->Final_Val No (Symmetric) HMBC->Final_Val Connectivity Confirmed

Caption: Workflow for the spectroscopic validation of pyrimidine-piperidine conjugates, prioritizing mass confirmation followed by regio-isomeric resolution via NMR.

References
  • Al-Ghorbani, M., et al. (2021).[1][3] "Pyrimidine-Piperazine Hybrids: Recent Synthesis and Biological Activities."[2][3] ResearchGate.[4][5] Available at: [Link]

  • Maddila, S., et al. (2016).[1] "Synthesis and spectral characterization of novel pyrimidine derivatives." Journal of Heterocyclic Chemistry. Available at: [Link]

  • Bhat, A.R., et al. (2017).[1] "Biological Activity of Pyrimidine Derivatives: A Review." Juniper Publishers. Available at: [Link][1][2]

  • Fathalla, O.A., et al. (2012).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of ChemTech Research. Available at: [Link]

Sources

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